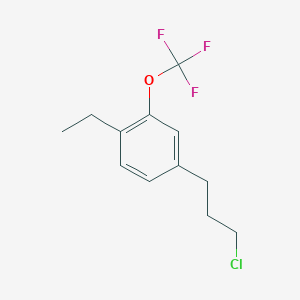

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene

Beschreibung

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

- Trifluoromethoxy group (-OCF₃) at position 3: A strongly electron-withdrawing group that enhances chemical stability and lipophilicity.

- Ethyl group (-C₂H₅) at position 4: An electron-donating alkyl substituent that modulates electronic effects and steric bulk.

Eigenschaften

Molekularformel |

C12H14ClF3O |

|---|---|

Molekulargewicht |

266.68 g/mol |

IUPAC-Name |

4-(3-chloropropyl)-1-ethyl-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

InChI-Schlüssel |

IUGIGKSBESMLLA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)CCCCl)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically follows a multi-step process :

- Preparation or procurement of a suitably substituted benzene precursor (bearing ethyl and trifluoromethoxy groups).

- Introduction of the 3-chloropropyl side chain via alkylation or halogenation.

- Purification and isolation of the final compound.

Industrial synthesis often employs continuous flow reactors and advanced purification methods such as distillation and chromatography to optimize yield and purity.

Preparation of the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF3) group is a key functional moiety influencing the compound's chemical and biological properties. Its installation on the benzene ring can be achieved by:

- Conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under pressure (30–35 kg/cm²), with hydrochloric acid as a by-product.

- Subsequent nitration and substitution steps to obtain the desired trifluoromethoxy-substituted aromatic intermediates.

Reaction conditions for trifluoromethoxybenzene preparation:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Trichloromethoxybenzene + anhydrous HF, 80°C, 4-6 h | Pressure 30-35 kg/cm²; HCl by-product |

| 2 | Distillation at atmospheric pressure | Isolation of pure trifluoromethoxybenzene |

This intermediate is then further functionalized to introduce ethyl and chloropropyl groups.

Introduction of the Ethyl Group

Ethyl substitution on the benzene ring can be achieved by:

- Starting from ethyl-substituted benzene derivatives or via Friedel-Crafts alkylation.

- The ethyl group is typically introduced at the para or ortho position relative to the trifluoromethoxy group, depending on regioselectivity requirements.

The exact method for ethyl group installation in this compound is less explicitly detailed in the literature but is commonly achieved via standard alkylation techniques in aromatic chemistry.

Installation of the 3-Chloropropyl Side Chain

The 3-chloropropyl substituent is introduced by:

- Alkylation of the benzene ring with 3-chloropropyl halides or via nucleophilic substitution.

- Alternatively, halogenation of a propyl side chain already attached to the aromatic ring.

A representative approach involves:

- Reacting the benzene derivative with 3-chloropropyl chloride under Friedel-Crafts conditions or via nucleophilic substitution on a suitable leaving group precursor.

- Control of reaction temperature and solvent choice is critical to minimize side reactions and maximize yield.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield/Notes |

|---|---|---|---|---|

| Trifluoromethoxy installation | Trichloromethoxybenzene + anhydrous HF | 80°C, 4-6 hours | Autoclave (SS 316) | High pressure (30-35 kg/cm²) |

| Ethyl group introduction | Friedel-Crafts alkylation or ethyl-substituted precursor | Variable | Common organic solvents | Dependent on method |

| Chloropropyl side chain addition | Alkylation with 3-chloropropyl chloride or substitution | Ambient to reflux | THF, toluene, or others | Requires temperature control |

| Purification | Extraction, chromatography, distillation | Ambient | Various | Essential for high purity |

Analytical and Research Notes

- The trifluoromethoxy group significantly affects electron density and lipophilicity, influencing reactivity and biological interactions.

- Reaction optimization focuses on yield, regioselectivity, and minimizing environmental impact.

- Purification typically involves solvent extraction and chromatographic techniques to isolate high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different hydrocarbons or amines.

Substitution: The chloropropyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways that depend on its chemical structure and the nature of the target molecules. For example, the trifluoromethoxy group may enhance the compound’s binding affinity to certain receptors, leading to altered biological activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share partial structural homology with the target molecule:

Key Differences:

- Electronic Effects: The ethyl group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in or the amino group in . This alters reactivity in electrophilic aromatic substitution.

- Lipophilicity: The trifluoromethoxy group (-OCF₃) in the target and increases hydrophobicity compared to compounds with polar groups like amino (-NH₂) .

Physical Properties

- Density and Boiling Point : The target compound’s ethyl group likely reduces density compared to (1.349 g/cm³) due to lower polarity. Its boiling point is expected to be lower than 271.6°C (observed in ) due to weaker intermolecular forces compared to nitro- or difluoromethoxy-containing analogs.

Biologische Aktivität

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a benzene ring with chloropropyl, ethyl, and trifluoromethoxy substituents. This combination significantly influences its chemical reactivity and biological activity, making it a compound of interest in various research contexts.

- Molecular Formula : CHClFO

- Molecular Weight : 266.69 g/mol

- CAS Number : 1805719-43-0

The trifluoromethoxy group is particularly noteworthy due to its strong electron-withdrawing properties, which can enhance the compound's reactivity and potential biological interactions.

Biological Activity

The biological activity of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene has been explored in various studies, focusing on its herbicidal properties and potential therapeutic applications.

Herbicidal Activity

Recent research indicates that compounds with similar structures exhibit significant herbicidal activity. For instance, derivatives of trifluoromethoxy-containing compounds have shown effectiveness against various weed species, suggesting potential applications in agricultural settings . The exact mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to involve interference with specific biochemical pathways in plants.

Antimicrobial Properties

In vitro studies have suggested that compounds with similar functional groups may possess antimicrobial properties. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Studies

- Herbicidal Efficacy : A study conducted on a related compound demonstrated a broader spectrum of post-emergence herbicidal activity when tested against six different weed species at varying concentrations. The findings indicated that compounds with trifluoromethoxy substituents could outperform traditional herbicides like diflufenican under certain conditions .

- Antimicrobial Activity : Another investigation into structurally similar compounds revealed that they exhibited inhibitory effects against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity, although specific data on 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene is limited.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene | Potential herbicidal and antimicrobial | Further studies needed for confirmation |

| 1-(3-Chloropropyl)-4-ethylbenzene | Limited herbicidal activity | Lacks trifluoromethoxy group |

| 4-Ethyl-3-(trifluoromethoxy)benzene | Notable antimicrobial properties | Stronger lipophilicity aids penetration |

Q & A

Basic Research Question

H/C NMR : Identify ethyl (δ 1.2–1.4 ppm, = 7 Hz) and chloropropyl (δ 3.6–3.8 ppm) groups. F NMR confirms trifluoromethoxy (δ −58 ppm) .

IR spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Cl (550–600 cm⁻¹) validate functional groups .

Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 296.07) confirms molecular weight .

Contradiction Analysis : Discrepancies in NOESY data (e.g., unexpected proximity of ethyl and chloropropyl groups) may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to clarify .

What strategies address contradictory data in reaction mechanisms or spectral assignments?

Advanced Research Question

Mechanistic contradictions : If kinetic data conflicts with proposed intermediates (e.g., SN1 vs. SN2 pathways), use isotopic labeling (O in trifluoromethoxy) to track substituent origins .

Spectral conflicts : Overlapping H NMR peaks (e.g., ethyl vs. chloropropyl protons) can be resolved via 2D techniques (HSQC, HMBC) or high-field NMR (600 MHz+) .

Validation : Cross-check with independent methods (e.g., X-ray crystallography for regiochemistry) .

How is this compound utilized in pharmaceutical intermediate synthesis?

Basic Research Question

The chloropropyl and trifluoromethoxy groups make it a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.